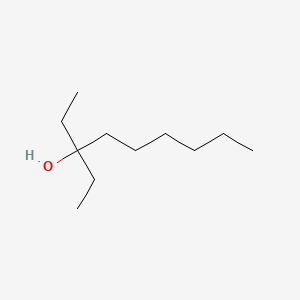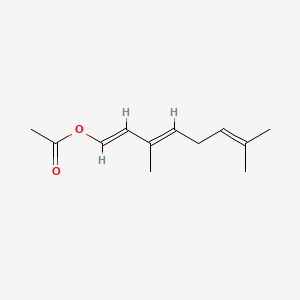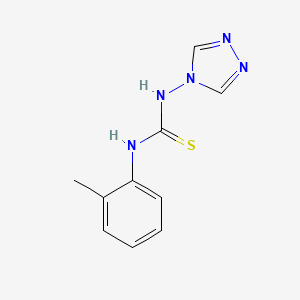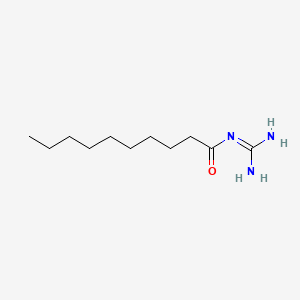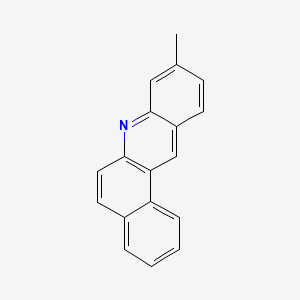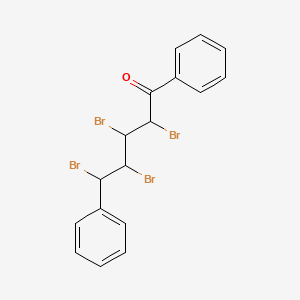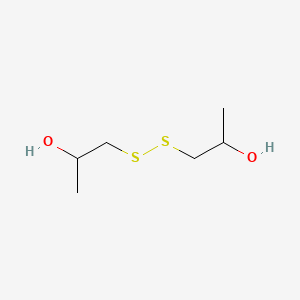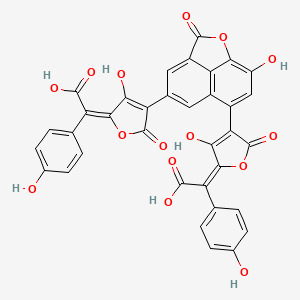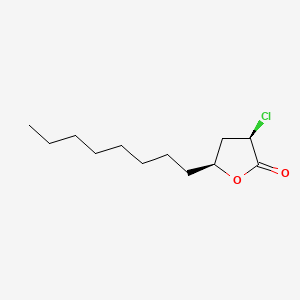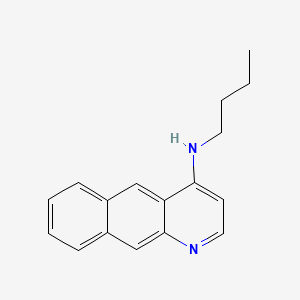
Sodium 5-ethyl-1-phenylbarbiturate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-ethyl-1-phenylbarbiturate is a barbiturate derivative known for its central nervous system depressant properties. It is a sodium salt form of phenobarbital, which has been widely used as an anticonvulsant and sedative-hypnotic agent. The compound’s chemical formula is C12H11N2NaO3 , and it has a molecular weight of 254.22 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of sodium 5-ethyl-1-phenylbarbiturate involves the reaction of diethyl alpha-ethyl-alpha-phenylmalonate with urea in the presence of sodium methylate. The process includes the following steps :
Addition of Ethyl Acetate: Ethyl acetate is added to a methanol solution of sodium methylate and heated to reflux.
Reaction with Urea: Diethyl alpha-ethyl-alpha-phenylmalonate is added to the mixture and reacted with urea to form this compound.
Hydrochloric Acidification: The product is acidified with hydrochloric acid to obtain the crude product.
Recrystallization: The crude product is recrystallized in an ethanol aqueous solution to achieve high purity.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield, stable product quality, and minimal environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 5-ethyl-1-phenylbarbiturate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form corresponding reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Sodium 5-ethyl-1-phenylbarbiturate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Wirkmechanismus
Sodium 5-ethyl-1-phenylbarbiturate exerts its effects by acting on the gamma-aminobutyric acid (GABA) subtype receptors in the central nervous system. It promotes the binding of GABA to these receptors, enhancing synaptic inhibition and modulating chloride currents through receptor channels. This action results in the inhibition of glutamate-induced depolarizations, leading to its anticonvulsant and sedative effects .
Vergleich Mit ähnlichen Verbindungen
Phenobarbital: Sodium 5-ethyl-1-phenylbarbiturate is a sodium salt form of phenobarbital, sharing similar anticonvulsant and sedative properties.
Pentobarbital: Another barbiturate with similar sedative-hypnotic effects but shorter duration of action.
Secobarbital: Known for its rapid onset and short duration of action, used primarily as a sedative-hypnotic.
Uniqueness: this compound is unique due to its long-lasting effects and high efficacy in managing various seizure disorders. Its ability to modulate GABA receptors and inhibit glutamate-induced depolarizations sets it apart from other barbiturates .
Eigenschaften
CAS-Nummer |
59960-28-0 |
|---|---|
Molekularformel |
C12H11N2NaO3 |
Molekulargewicht |
254.22 g/mol |
IUPAC-Name |
sodium;5-ethyl-1-phenylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C12H12N2O3.Na/c1-2-9-10(15)13-12(17)14(11(9)16)8-6-4-3-5-7-8;/h3-7,9H,2H2,1H3,(H,13,15,17);/q;+1/p-1 |
InChI-Schlüssel |
PAQBSHLZZLQUKS-UHFFFAOYSA-M |
Kanonische SMILES |
CCC1C(=O)[N-]C(=O)N(C1=O)C2=CC=CC=C2.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



